Cas no 16304-39-5 (5-Hydroxy-1-benzothiophene-3-carboxylic Acid)
5-Hydroxy-1-benzothiophene-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Hydroxybenzo[b]thiophene-3-carboxylic acid
- 5-Hydroxy-1-benzothiophene-3-carboxylic acid
- 16304-39-5
- Benzo[b]thiophene-3-carboxylic acid, 5-hydroxy-
- DTXSID80465052
- AKOS016845619
- DB-349976
- 5-Hydroxybenzo[b]thiophene-3-carboxylicacid
- SCHEMBL6130731
- SS-4805
- GS3972
- 5-hydroxy-3-benzo[b]thiophenecarboxylic acid
- ZAZIPEFQVRYIGU-UHFFFAOYSA-N
- 5-Hydroxy-1-benzothiophene-3-carboxylic Acid
-
- MDL: MFCD18451796
- Inchi: 1S/C9H6O3S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12)
- InChI Key: ZAZIPEFQVRYIGU-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)C2C=C(C=CC1=2)O
Computed Properties
- Exact Mass: 194.00378
- Monoisotopic Mass: 194.00376522g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 85.8Ų
Experimental Properties
- Color/Form: NA
- Density: 1.566
- Melting Point: 264-265 ºC
- Boiling Point: 459.1±25.0 °C at 760 mmHg
- Flash Point: 119.0±24.6 °C
- PSA: 57.53
5-Hydroxy-1-benzothiophene-3-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
5-Hydroxy-1-benzothiophene-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004638-1g |
5-Hydroxybenzo[b]thiophene-3-carboxylic acid |
16304-39-5 | 95% | 1g |
$544.00 | 2022-04-02 | |
| Chemenu | CM160047-100mg |
5-Hydroxybenzo[b]thiophene-3-carboxylic acid |
16304-39-5 | 95%+ | 100mg |
$433 | 2021-06-16 | |
| Chemenu | CM160047-250mg |
5-Hydroxybenzo[b]thiophene-3-carboxylic acid |
16304-39-5 | 95%+ | 250mg |
$651 | 2021-06-16 | |
| Chemenu | CM160047-1g |
5-Hydroxybenzo[b]thiophene-3-carboxylic acid |
16304-39-5 | 95%+ | 1g |
$1743 | 2021-06-16 | |
| TRC | H265306-100mg |
5-Hydroxy-1-benzothiophene-3-carboxylic Acid |
16304-39-5 | 100mg |
$ 320.00 | 2022-06-04 | ||
| TRC | H265306-500mg |
5-Hydroxy-1-benzothiophene-3-carboxylic Acid |
16304-39-5 | 500mg |
$ 1180.00 | 2022-06-04 | ||
| TRC | H265306-1g |
5-Hydroxy-1-benzothiophene-3-carboxylic Acid |
16304-39-5 | 1g |
$ 1815.00 | 2022-06-04 | ||
| Chemenu | CM160047-1g |
5-Hydroxybenzo[b]thiophene-3-carboxylic acid |
16304-39-5 | 95%+ | 1g |
$*** | 2023-03-31 | |
| A2B Chem LLC | AA84889-1mg |
5-Hydroxybenzo[b]thiophene-3-carboxylic acid |
16304-39-5 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AA84889-5mg |
5-Hydroxybenzo[b]thiophene-3-carboxylic acid |
16304-39-5 | >95% | 5mg |
$214.00 | 2024-04-20 |
5-Hydroxy-1-benzothiophene-3-carboxylic Acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-Hydroxy-1-benzothiophene-3-carboxylic Acid
Comprehensive Guide to 5-Hydroxy-1-benzothiophene-3-carboxylic Acid (CAS No. 16304-39-5): Properties, Applications, and Industry Insights
5-Hydroxy-1-benzothiophene-3-carboxylic Acid (CAS No. 16304-39-5) is a specialized organic compound gaining attention in pharmaceutical and material science research. This benzothiophene derivative features a unique molecular structure combining a hydroxyl group and a carboxylic acid functional group, making it a versatile intermediate for synthetic applications. With the rising demand for heterocyclic compounds in drug discovery, this compound has emerged as a key building block for developing novel therapeutic agents.
The compound's CAS number 16304-39-5 serves as a critical identifier in chemical databases, ensuring precise tracking in global supply chains. Researchers value its 5-hydroxy substitution pattern for enabling selective modifications, particularly in designing small molecule inhibitors targeting enzyme pathways. Recent studies highlight its potential in developing anti-inflammatory agents and kinase modulators, aligning with current trends in personalized medicine and targeted therapies.
From a synthetic chemistry perspective, 5-Hydroxy-1-benzothiophene-3-carboxylic Acid demonstrates remarkable stability under various reaction conditions. Its carboxylic acid moiety allows for straightforward derivatization through esterification or amide coupling reactions, while the hydroxyl group offers opportunities for etherification or glycosylation. These features make it invaluable for creating structure-activity relationship (SAR) libraries in medicinal chemistry programs.
Environmental and sustainability considerations have brought green chemistry applications of this compound into focus. Its potential as a precursor for biodegradable materials and eco-friendly catalysts aligns with industry shifts toward sustainable manufacturing. Analytical chemists utilize advanced techniques like HPLC-MS and NMR spectroscopy to characterize its purity and stability, addressing growing quality control demands in fine chemical production.
The compound's role in organic electronic materials represents another exciting frontier. Its conjugated benzothiophene core shows promise for developing organic semiconductors and photovoltaic materials, coinciding with the renewable energy sector's expansion. This dual applicability in life sciences and materials science positions CAS 16304-39-5 as a compound of significant interdisciplinary interest.
Supply chain dynamics for 5-Hydroxy-1-benzothiophene-3-carboxylic Acid reflect broader trends in specialty chemicals. Manufacturers are adopting continuous flow chemistry and process intensification techniques to meet growing demand while maintaining competitive pricing. Regulatory compliance remains paramount, with proper documentation of analytical certificates and material safety data ensuring seamless international distribution.
Emerging research explores the compound's potential in metal-organic frameworks (MOFs) and coordination polymers, where its bifunctional nature enables novel material architectures. These developments coincide with increased academic and industrial interest in functional crystalline materials for gas storage and separation technologies. Such applications demonstrate how 16304-39-5 bridges traditional organic chemistry with cutting-edge materials science.
Quality specifications for 5-Hydroxy-1-benzothiophene-3-carboxylic Acid typically emphasize chromatographic purity (>98%) and strict control of heavy metal contaminants, reflecting pharmaceutical industry standards. Advanced purification methods including recrystallization and preparative chromatography ensure batch-to-batch consistency, addressing critical needs in preclinical research and formulation development.
The compound's thermal properties, including its melting point range and thermal decomposition profile, are carefully characterized for process safety and formulation stability. These parameters gain importance as the chemical industry adopts more rigorous quality by design (QbD) principles. Such detailed characterization supports the compound's use in regulated applications requiring comprehensive technical documentation.
Looking forward, 5-Hydroxy-1-benzothiophene-3-carboxylic Acid is poised to play an expanding role in multiple high-growth sectors. Its structural features align with current research priorities in fragment-based drug design and multicomponent reactions, while its material science applications benefit from the global push toward advanced functional materials. As synthetic methodologies evolve, this compound's versatility ensures its continued relevance across scientific disciplines.
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